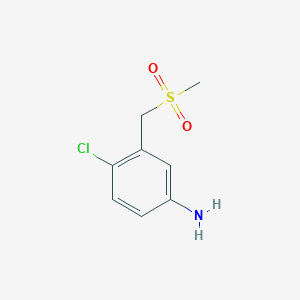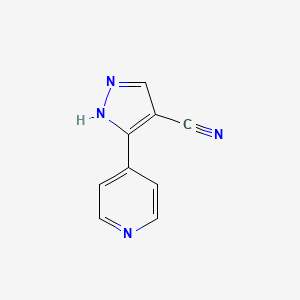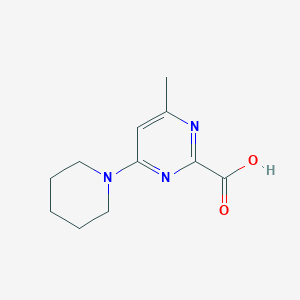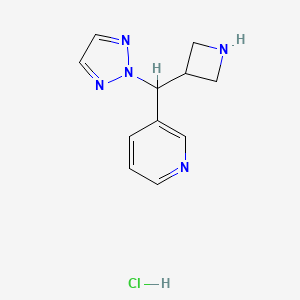![molecular formula C8H7ClN2 B1489436 7-クロロ-5-メチル-1H-ピロロ[2,3-c]ピリジン CAS No. 930790-43-5](/img/structure/B1489436.png)
7-クロロ-5-メチル-1H-ピロロ[2,3-c]ピリジン
説明
7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医学:抗がん療法
7-クロロ-5-メチル-1H-ピロロ[2,3-c]ピリジンが属するピロロピリジン骨格は、いくつかの抗がん剤の核構造として同定されています 。これらの化合物は、がん進行に関与する特定のキナーゼに対して阻害効果を示し、新しい抗がん療法の開発のための有望な候補となっています。
分析化学:イオン検出
ピロロ[2,3-c]ピリジン部分を有する化合物は、イオンの選択的検出のために分析化学で使用されてきました。 これらの化合物は、特にCd^2+やHg^2+などの他のカチオンの存在下でZn^2+イオンを特定するのに効果的であり、これは環境モニタリングや産業プロセスにとって重要です .
材料科学:有機合成
材料科学では、7-クロロ-5-メチル-1H-ピロロ[2,3-c]ピリジンは、複雑な有機分子の合成のためのビルディングブロックとして役立ちます。 その反応性により、電子工学、フォトニクス、ナノテクノロジーでの潜在的な用途を持つ新しい材料を作成できます .
環境科学:汚染物質分析
7-クロロ-5-メチル-1H-ピロロ[2,3-c]ピリジンの構造類似体は、環境科学、特に汚染物質の分析における役割について研究されています。 さまざまな環境因子に対する感受性により、汚染物質の検出を助け、持続可能な慣行の開発に貢献できます .
生化学:酵素阻害
生化学では、この化合物は酵素阻害の研究の一部です。 脂質代謝の経路に影響を与える可能性について研究されており、コレステロールや脂質輸送に関連する疾患に対する新しい治療法につながる可能性があります .
薬理学:受容体型チロシンキナーゼ阻害
7-クロロ-5-メチル-1H-ピロロ[2,3-c]ピリジンとその誘導体は、受容体型チロシンキナーゼを阻害する能力のために薬理学的意義があります。 この阻害は、特定の種類のがんなど、これらの酵素が過剰に活性化されている疾患の治療に重要です .
特性
IUPAC Name |
7-chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-6-2-3-10-7(6)8(9)11-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOHJVFZZKPMKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)Cl)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705341 | |
| Record name | 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930790-43-5 | |
| Record name | 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930790-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1489355.png)

![1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1489357.png)


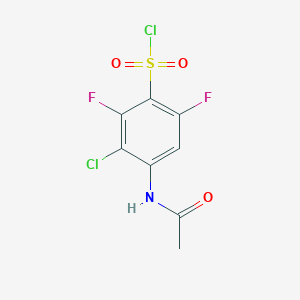
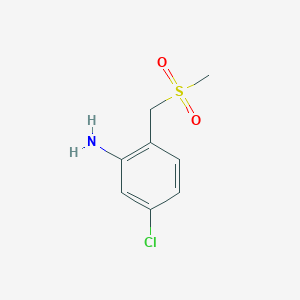
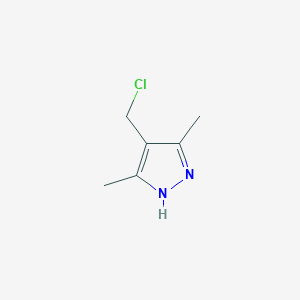
![Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1489366.png)
